molecular formula C11H16ClNO B13273193 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol

2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol

Cat. No.: B13273193
M. Wt: 213.70 g/mol
InChI Key: IGKDPORREIEFFW-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol is an organic compound with a complex structure that includes an aminopropyl group, a chloro substituent, and two methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chloro-3,5-dimethylphenol with 1-bromopropane to introduce the propyl group, followed by the introduction of the amino group through a nucleophilic substitution reaction with ammonia or an amine source. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can result in various substituted phenols.

Scientific Research Applications

2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol: shares similarities with other aminopropyl-substituted phenols and chlorinated phenols.

    1-Aminopropyl-3-methylimidazolium chloride: Another compound with an aminopropyl group, used in ionic liquids and other applications.

Uniqueness

The unique combination of the aminopropyl group, chloro substituent, and dimethyl groups in this compound gives it distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(1-aminopropyl)-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C11H16ClNO/c1-4-8(13)10-7(3)11(12)6(2)5-9(10)14/h5,8,14H,4,13H2,1-3H3

InChI Key

IGKDPORREIEFFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C(=C1C)Cl)C)O)N

Origin of Product

United States

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